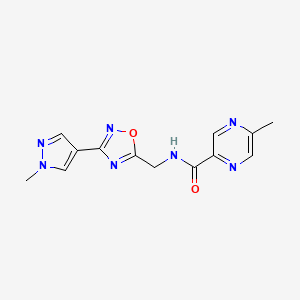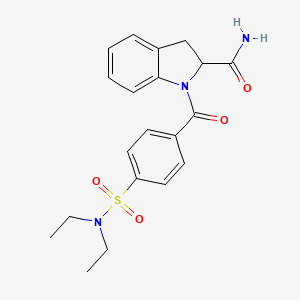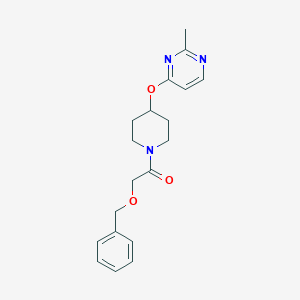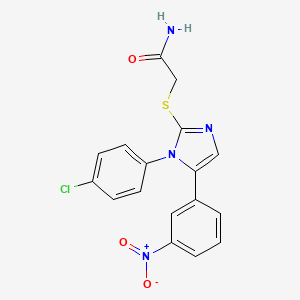
Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It has a CAS number of 885518-47-8 .
Synthesis Analysis
The synthesis of “Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of “Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is 255.07 . The linear formula of this compound is C9H7BrN2O2 . The InChI key is DCYBEDQPCQOEIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is a solid at room temperature .Aplicaciones Científicas De Investigación
Comprehensive Analysis of “Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate”
“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different areas of study:
Anticancer Research
Synthesis of Anticancer Agents: This compound is used in the synthesis of novel indazole derivatives that have been evaluated for their anticancer activities. These derivatives have shown promise in inhibiting the viability of human cancer cell lines such as liver, breast, and leukemia cells using assays like the MTT reduction assay .
Antiangiogenic Studies
Development of Antiangiogenic Agents: Indazole derivatives synthesized from this compound have been tested for their potential to inhibit proangiogenic cytokines associated with tumor development. Some derivatives have demonstrated potent antiangiogenic activity against various cytokines, indicating their potential use in cancer treatment .
Antioxidant Activity
Evaluation of Antioxidant Properties: The compound has been used to create derivatives that are screened for their antioxidant activities. These activities are crucial in combating oxidative stress, which can lead to various diseases, including cancer. The derivatives have shown significant scavenging activities against radicals like hydroxyl and superoxide .
Organic Synthesis
Intermediate in Organic Synthesis: Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate serves as an intermediate in organic synthesis processes. Its role in the synthesis of complex molecules is vital for advancing research in medicinal chemistry .
Molecular Docking Studies
Insights into Molecular Interactions: Molecular docking studies using indazole derivatives have provided structural insights into their anti-TNFα effects. This compound can be used to synthesize derivatives for such in silico analyses, which are essential for drug discovery and development .
HIV Research
Anti-HIV Agent Development: Indole derivatives, including those synthesized from this compound, have been explored for their potential as anti-HIV agents. Molecular docking studies have been performed to assess their efficacy against HIV-1, which is crucial for developing new treatments for the disease .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their function and leading to changes at the cellular level .
Mode of Action
This can result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, potentially leading to therapeutic outcomes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
methyl 4-bromo-1-methylindazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWJGTGDYFQZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2896746.png)
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896747.png)
![[4-[(E)-2-cyano-3-(2,6-diethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2896749.png)

![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896751.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2896753.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2896754.png)

![4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896759.png)
